N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride
Description
This compound is a structurally complex small molecule featuring a benzo[d]thiazole core substituted with 5,7-dimethyl groups, a 4-methoxyphenylsulfonyl moiety, and a dimethylaminoethyl side chain. The propanamide backbone links these groups, and the hydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-16-14-17(2)22-20(15-16)24-23(31-22)26(12-11-25(3)4)21(27)10-13-32(28,29)19-8-6-18(30-5)7-9-19;/h6-9,14-15H,10-13H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYHZZXDCTXUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H26ClN3O3S, with a molecular weight of approximately 468.0 g/mol. The structure features a benzo[d]thiazole moiety, a dimethylamino group, and a methoxyphenyl sulfonyl group, contributing to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3O3S |
| Molecular Weight | 468.0 g/mol |
| SMILES Notation | Cc1cc(C)c2sc(N(CCN(C)C)C(=O)CS(=O)(=O)c3ccccc3)nc2c1.Cl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d]thiazole Core : Utilizing thiazole derivatives and appropriate coupling agents.
- Introduction of the Dimethylamino Group : Achieved through alkylation reactions.
- Sulfonylation : The incorporation of the methoxyphenyl sulfonyl group is critical for biological activity.
Biological Activity
Research indicates that this compound exhibits significant antiviral activity, particularly as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication. Unlike traditional antiviral agents that inhibit viral DNA synthesis directly, it interferes with viral DNA maturation and packaging processes, allowing it to maintain an excellent safety profile while effectively reducing viral load.
The mechanism by which this compound exerts its antiviral effects involves:
- Inhibition of Viral Replication : By targeting specific stages in the viral life cycle.
- Interference with DNA Maturation : This prevents the proper assembly of viral components necessary for replication.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Antiviral Activity : A study demonstrated that this compound significantly reduced CMV replication in vitro, showcasing its potential as a therapeutic agent against viral infections.
- Comparative Efficacy : In comparative studies with established antiviral drugs, this compound showed enhanced selectivity and efficacy against CMV, suggesting it may be a valuable addition to antiviral therapy regimens .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on synthesis, functional groups, and physicochemical properties.
Structural Features
Key Observations :
- The target’s 4-methoxyphenylsulfonyl group contrasts with halogenated (Cl, Br, F) or unsubstituted phenylsulfonyl groups in . Methoxy groups typically enhance metabolic stability compared to halogens.
- The dimethylaminoethyl side chain distinguishes it from simpler alkyl or aryl substituents in and , likely improving solubility and bioavailability .
- Unlike thione-containing compounds in (e.g., [7–9]), the target lacks a C=S group, as indicated by the absence of IR bands at ~1250 cm⁻¹ .
Key Observations :
- The target’s amide bond formation likely mirrors methods in and , where carbodiimides (EDC) and activators (HOBt) are employed .
- Unlike the target, compounds utilize cyclization (e.g., triazole formation via NaOH reflux), which introduces heterocyclic diversity but requires stringent conditions .
Physicochemical Properties
Key Observations :
Q & A
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Time | 48–72 hours | Longer durations improve coupling efficiency | |
| Solvent (DMF vs. Ethanol) | DMF | Higher polarity enhances sulfonation rates | |
| Catalyst (HBTU) Loading | 1.5 equiv. | Reduces byproduct formation |
Q. Table 2. Common Characterization Discrepancies and Solutions
| Discrepancy | Probable Cause | Resolution | Reference |
|---|---|---|---|
| NMR δ shifts vs. expected | Solvent polarity or tautomers | Use DMSO-d6 for polar groups | |
| CHNS deviation (>0.5%) | Hydrates or impurities | Dry under vacuum (40°C, 24h) | |
| IR band broadening | Crystal defects | Recrystallize from EtOAc |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
